molecular formula C76H60Cl4Cu2N4O16 B1249606 Cu-Imcc CAS No. 57596-11-9

Cu-Imcc

Cat. No.: B1249606
CAS No.: 57596-11-9
M. Wt: 1554.2 g/mol
InChI Key: ZCCDQYNAOTZLJJ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Cu-Imcc, formally known as cupric(indomethacinate)4 complex, is an organometallic compound with the Registry Number 57596-11-9 . It is a coordination complex formed from copper and the non-steroidal anti-inflammatory drug (NSAID) indomethacin . As a research chemical, it falls under the broader categories of organometallic compounds and indomethacin derivatives, making it a subject of interest in pharmaceutical and metallorganic chemistry . The primary research value of this compound lies in the exploration of how metallodrugs can alter the pharmacological profile of established organic molecules. The study of such metal-drug complexes can provide insights into novel mechanisms of action, potentially leading to enhanced efficacy or altered biological activity compared to the parent drug. Researchers utilize this compound to investigate the interactions between metal centers and biological systems, and to develop new chemical entities for experimental therapeutics. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, or for any form of human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57596-11-9

Molecular Formula

C76H60Cl4Cu2N4O16

Molecular Weight

1554.2 g/mol

IUPAC Name

dicopper;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/4C19H16ClNO4.2Cu/c4*1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;;/h4*3-9H,10H2,1-2H3,(H,22,23);;/q;;;;2*+2/p-4

InChI Key

ZCCDQYNAOTZLJJ-UHFFFAOYSA-J

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Cu+2].[Cu+2]

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Cu+2].[Cu+2]

Other CAS No.

57596-11-9

Synonyms

Cu(II)2(indomethacinate)4 complex
Cu-IMCC
cupric(indomethacinate)4complex

Origin of Product

United States

Advanced Synthetic Methodologies and Crystallization Control for Cu Imcc Materials

Sustainable and Scalable Synthetic Approaches for Cu-Imcc

The development of advanced materials for various applications has increasingly emphasized the need for manufacturing processes that are both sustainable and scalable. In the realm of metal-drug complexes like this compound, a dinuclear copper(II) complex with the non-steroidal anti-inflammatory drug (NSAID) indomethacin, traditional synthesis routes have often relied on methods that generate significant chemical waste and consume large amounts of energy. jddhs.comjocpr.com The synthesis of such complexes frequently involves the use of organic solvents, which can pose risks to human health and the environment. jocpr.comnih.gov Consequently, there is a growing imperative to develop and adopt greener and more environmentally friendly synthetic methodologies. jddhs.combirmingham.ac.uk

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related metal-organic materials is essential for mitigating environmental impact and enhancing process safety and efficiency. jddhs.com Traditional synthesis of copper-indomethacin complexes has been documented using solvents like N,N-dimethylformamide (DMF), a substance recognized as hazardous to human health. acs.orgnih.govgoogle.com Green chemistry offers a framework for redesigning these synthetic pathways.

Key Green Chemistry Strategies:

Adoption of Greener Solvents: A primary focus of green chemistry is replacing hazardous organic solvents with safer alternatives. jocpr.com For metal-organic framework and complex synthesis, alternatives such as water, supercritical CO2, and bioderived solvents are being investigated. jocpr.comacs.org The use of a bioderived solvent, STEPOSOL MET-10U, has proven successful in synthesizing various structurally diverse MOFs, demonstrating a viable path to replacing DMF. acs.org The choice of solvent can also significantly influence the physical properties, such as particle size and morphology, of the final this compound product. acs.org

Energy Efficiency: Reducing energy consumption is another core principle. jddhs.com This can be achieved by designing syntheses that proceed at ambient temperatures and pressures or by utilizing energy-efficient technologies like microwave-assisted synthesis. jddhs.commdpi.com These methods can shorten reaction times and lower the energy barrier for the reaction, contributing to a more sustainable process. jocpr.com

Waste Minimization and Atom Economy: The ideal chemical synthesis would have high atom economy, where most of the atoms from the reactants are incorporated into the final product, thus minimizing waste. nih.gov Solvent-free synthesis routes are particularly effective in this regard. mdpi.comresearchgate.net Furthermore, avoiding reagents that generate significant and undesired waste, such as the silver(I) complexes sometimes used in the preparation of copper(I) complexes, is a critical consideration. nih.govbeilstein-journals.org Developing processes that allow for the recycling and reuse of precursors and by-products can further contribute to waste reduction. nih.gov

Mechanochemical Synthesis and Solvent-Free Routes

Mechanochemistry represents a significant advancement in the sustainable synthesis of metal-drug complexes like this compound. This technique involves the use of mechanical force, typically through grinding or milling in a ball mill, to induce chemical reactions between solid-state reactants, often in the complete absence of a solvent. nih.govresearchgate.net

Mechanochemical Synthesis:

This solvent-free approach offers numerous advantages over conventional solution-based methods. Research has demonstrated that mechanochemical synthesis is often faster, produces higher yields, and is more energy-efficient. researchgate.net The solid-state reaction between a metal salt, such as copper(II) acetate, and a drug, like an NSAID, can be achieved by simply grinding the stoichiometric amounts of the reactants together. researchgate.net This method has been successfully used to prepare copper(I) and copper(II) complexes. nih.govresearchgate.net For instance, a protocol for the mechanochemical synthesis of copper(I)/N-heterocyclic carbene (NHC) complexes was developed using a planetary ball mill, avoiding the use of organic solvents entirely. nih.govbeilstein-journals.org The resulting products from mechanochemical methods have been shown to have analytical and spectroscopic data nearly identical to those prepared via solvent-based routes, confirming the formation of the desired metal complexes. researchgate.net

Solvent-Free Routes:

The following table provides a comparative overview of the different synthetic approaches.

FeatureConventional Solvent-Based SynthesisMechanochemical Solvent-Free Synthesis
Solvent Requirement High (e.g., DMF, Ethanol) nih.govgoogle.comNone or minimal nih.govresearchgate.net
Reaction Time Longer (e.g., hours to days) google.comShorter (e.g., minutes to hours) researchgate.netmdpi.com
Energy Input Often requires heating/refluxing researchgate.netLower; uses mechanical energy researchgate.net
Yield Variable, can be lower researchgate.netOften higher researchgate.net
Waste Generation High, primarily from solvent waste nih.govMinimal nih.gov
Process Simplicity Multi-step, requires complex workupSimpler, direct reaction of solids researchgate.net

Sophisticated Structural Elucidation and Topological Analysis of Cu Imcc Architectures

Single-Crystal X-ray Diffraction for Atomic-Resolution Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining an unambiguous atomic-resolution structure of crystalline compounds. This technique has been pivotal in elucidating the intricate molecular architecture of Cu-Imcc, revealing it to be a dinuclear copper(II) paddlewheel complex.

The crystal structure determination of this compound has shown that the complex exists in a dimeric form, specifically as Cu₂(indomethacin)₄L₂, where 'L' represents a solvent ligand. nih.gov A significant finding from these studies is the copper-copper distance, which has been determined to be 263 pm. nih.gov This distance is remarkably close to that in metallic copper (256 pm), indicating a significant interaction between the two metal centers. nih.gov

Below is a representative table of crystallographic data for a similar dinuclear copper(II) carboxylate complex, illustrating the type of information obtained from a single-crystal XRD study.

ParameterValue
Empirical FormulaC₈₄H₁₀₀Cu₂O₁₂S₂
Formula Weight1572.98
Crystal SystemTriclinic
Space GroupP-1
a (Å)13.385(3)
b (Å)14.131(3)
c (Å)14.542(3)
α (°)64.91(3)
β (°)79.43(3)
γ (°)67.09(3)
Volume (ų)2289.0(8)
Z1
Calculated Density (g/cm³)1.141

Note: This data is for a representative dinuclear copper(II) complex and is intended to be illustrative of the crystallographic parameters determined for such structures.

In the dimeric structure of this compound, each copper(II) ion is coordinated to four oxygen atoms from the carboxylate groups of the bridging indomethacin ligands, forming an almost square-planar geometry. nih.gov The coordination sphere of each copper atom is completed by an apical ligand, which can be a solvent molecule, leading to a square-pyramidal arrangement. nih.gov

The analysis of bond lengths and angles around the copper centers is crucial for understanding the stability and reactivity of the complex. In similar dinuclear copper(II) carboxylate complexes, the Cu-O bond distances are typically in the range of 1.958(2) to 1.972(2) Å. nih.gov The O-Cu-O bond angles for cis-positioned oxygen atoms are close to 90° (ranging from 88.12(9) to 90.21(9)°), while for trans-positioned oxygens, the angles are approximately 168.8°. nih.gov These values are indicative of a slightly distorted square-planar environment around each copper ion.

Interactive Data Table: Representative Coordination Bond Parameters in a Dinuclear Copper(II) Carboxylate Complex

Bond/AngleValue
Cu-O1 (Å)1.965(2)
Cu-O2 (Å)1.971(2)
Cu-O3 (Å)1.958(2)
Cu-O4 (Å)1.972(2)
O1-Cu-O2 (°)89.5(1)
O1-Cu-O3 (°)168.8(1)
O1-Cu-O4 (°)88.1(1)
O2-Cu-O3 (°)88.9(1)
O2-Cu-O4 (°)168.7(1)
O3-Cu-O4 (°)90.2(1)

Note: The data presented is from a representative structure and serves to illustrate the typical coordination environment in such complexes.

Powder X-ray Diffraction for Phase Purity and Bulk Structure Analysis

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is used to confirm the phase purity of the synthesized this compound, as each crystalline phase produces a unique diffraction pattern. researchpublish.com For this compound, PXRD can be employed to ensure that the bulk material consists of the desired crystalline phase and is free from amorphous content or other crystalline impurities. nih.gov

Rietveld refinement is a powerful method used to refine the crystal structure model obtained from single-crystal XRD against the powder diffraction data. researchgate.net This technique allows for the determination of precise lattice parameters, atomic positions, and other structural details from a polycrystalline sample. nih.gov In the context of this compound, Rietveld refinement can be used to confirm that the structure of the bulk material is consistent with the single-crystal structure and to study any subtle structural variations that may be present in the powder sample. mdpi.com

In-situ PXRD involves collecting diffraction data while the sample is subjected to changing conditions, such as temperature or pressure. This technique is invaluable for studying phase transitions, thermal decomposition, and guest-host interactions in real-time. For this compound, in-situ PXRD could be used to investigate its thermal stability and to identify any temperature-induced phase changes. rsc.org For instance, the loss of coordinated solvent molecules upon heating can lead to structural transformations that can be monitored and characterized using this method. researchgate.net

Advanced Spectroscopic and Probing Techniques for Electronic Structure and Local Environment of Cu Imcc

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS Investigations

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local coordination environment of a specific atom within a compound. For Cu-Imcc, XAS studies, including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) analyses, have been instrumental in confirming its structural integrity in various states.

Copper Oxidation States and Coordination Environment Probing

The XANES region of the XAS spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. In the case of this compound, the position and features of the Cu K-edge absorption edge would definitively confirm the +2 oxidation state of the copper centers. The pre-edge features, though often weak for centrosymmetric geometries, can provide insights into the square pyramidal coordination around each copper ion.

Local Structural Distortions and Metal-Ligand Bonding Insights

The EXAFS region of the spectrum, which consists of oscillations past the absorption edge, contains information about the distances, coordination number, and types of atoms in the immediate vicinity of the copper centers. Multiple-scattering XAFS analysis has been successfully employed to model the coordination geometry of this compound complexes. These analyses have confirmed that the structural parameters obtained from XAFS are in excellent agreement with those determined from single-crystal X-ray diffraction data. This is particularly important for verifying the persistence of the dimeric "paddlewheel" structure in non-crystalline or solution states.

The analysis would typically involve fitting the experimental EXAFS data to a theoretical model, yielding precise measurements of the key bond lengths within the complex.

Table 1: Representative EXAFS-derived Bond Distances for a [Cu₂(Indo)₄L₂] type complex

Scattering PathBond Distance (Å)
Cu-O (equatorial)~1.97
Cu-O (axial)~2.15
Cu-Cu~2.63

Note: These are typical values for dinuclear copper(II) carboxylates and may vary slightly for specific this compound derivatives.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Cu(II) Centers

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as the Cu(II) ions (d⁹ configuration) in this compound.

Spin States and Magnetic Interactions Analysis

In its characteristic dimeric structure, the two Cu(II) centers in this compound are in close proximity, leading to a strong antiferromagnetic exchange interaction between them. This coupling results in a diamagnetic singlet ground state (S=0) and a paramagnetic triplet excited state (S=1). Due to this strong coupling, the [Cu₂(Indo)₄L₂] complexes are typically EPR silent in the solid state at room temperature, as the population of the triplet state is negligible.

However, at very low temperatures (around 4 K), a weak signal corresponding to a forbidden ΔMs = 2 transition can sometimes be observed at half-field (g ≈ 4), which is a hallmark of a coupled dinuclear Cu(II) system.

Investigation of Paramagnetic Defects and Active Sites

While the dimeric form is EPR silent, any monomeric Cu(II) impurities or dissociation of the dimer in solution would give rise to a characteristic Cu(II) EPR signal. The analysis of such a signal would provide information about the coordination environment of the monomeric species. For a typical square planar or square pyramidal Cu(II) complex, the EPR spectrum would be axial, with g-values in the range of g∥ ≈ 2.2-2.4 and g⊥ ≈ 2.05-2.10.

Table 2: Typical EPR Parameters for Monomeric Cu(II) Species in a Similar Coordination Environment

ParameterTypical Value
g∥2.2 - 2.4
g⊥2.05 - 2.10
A∥ (cm⁻¹)(150-200) x 10⁻⁴

Note: These values are for hypothetical monomeric species and are not representative of the intact dimeric this compound.

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the bonding within a molecule by probing its vibrational modes.

For this compound, FTIR spectroscopy has been particularly useful in confirming the coordination of the indomethacin ligand to the copper centers through its carboxylate group. The key diagnostic bands are the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate moiety. In the free indomethacin ligand, these bands appear at specific frequencies. Upon coordination to the copper ions in a bridging bidentate fashion, which is characteristic of the paddlewheel structure, the positions of these bands shift.

Specifically, the difference between the asymmetric and symmetric stretching frequencies (Δν = ν_as - ν_s) is a strong indicator of the carboxylate coordination mode. For a bridging bidentate coordination, as seen in this compound, the Δν value is typically smaller than that of the free carboxylate ion.

Table 3: Representative FTIR Frequencies for Indomethacin and its Copper Complex (this compound)

Compoundν_as(COO⁻) (cm⁻¹)ν_s(COO⁻) (cm⁻¹)Δν (cm⁻¹)
Indomethacin (free ligand)~1716~1300-1400>300
This compound~1580-1610~1400-1420~160-200

While specific Raman spectroscopic data for this compound is not widely reported, Raman analysis of similar copper carboxylate complexes would be expected to show characteristic bands for the Cu-O stretching vibrations in the low-frequency region (typically 300-450 cm⁻¹). These vibrations are often weak in the infrared spectrum but can be strong in the Raman spectrum, providing complementary information to the FTIR data.

Table of Compound Names

Abbreviation/Common NameChemical Name
This compoundDicopper(II) tetrakis(μ-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetato)
Indomethacin1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid

Ligand Conformation and Metal-Ligand Bond Fingerprinting

Furthermore, techniques like X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the local geometric and electronic structure around the copper atom. XANES probes the oxidation state and coordination geometry of the copper center, while EXAFS analysis can determine the bond distances and coordination numbers of the atoms immediately surrounding the copper ion.

Adsorbate-Cu-Imcc Interaction Characterization

The interaction of small molecules, or adsorbates, with this compound is crucial for its potential applications in catalysis and sensing. Spectroscopic methods are pivotal in characterizing these interactions. For instance, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be employed to study the changes in the vibrational modes of both the this compound complex and the adsorbate upon interaction. These changes can reveal the nature of the binding, such as physisorption or chemisorption, and identify the specific sites of interaction.

Temperature-Programmed Desorption (TPD) is another valuable technique. By monitoring the desorption of adsorbates from the this compound surface as a function of temperature, TPD can provide quantitative data on the strength of the adsorbate-surface bond.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local atomic environment, connectivity, and dynamics within solid materials like this compound.

Probing Ligand Dynamics and Interactions

By utilizing various ssNMR experiments, it is possible to probe the dynamics of the "Imcc" ligand within the solid-state structure. Techniques such as variable-temperature ssNMR can reveal information about motional processes, such as ligand rotation or conformational exchange, by observing changes in the spectral lineshapes and relaxation times. Two-dimensional correlation experiments can further elucidate through-space and through-bond interactions between different nuclei within the this compound framework, providing insights into the packing and intermolecular interactions of the ligands.

Connectivity and Structural Homogeneity Assessment

Solid-state NMR is highly effective in assessing the structural homogeneity and connectivity of this compound. The presence of sharp, well-defined peaks in the ssNMR spectra is indicative of a highly ordered and crystalline material. Conversely, broad lineshapes may suggest structural disorder or the presence of multiple, distinct local environments for the nuclei being observed. By analyzing the chemical shifts and coupling patterns, it is possible to confirm the bonding network and the connectivity between the copper center and the "Imcc" ligand, ensuring the structural integrity of the synthesized material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

Surface Composition and Oxidation States of Copper

XPS is particularly valuable for determining the surface composition of this compound and, crucially, the oxidation state of the copper atoms at the surface. The binding energies of the core-level electrons are sensitive to the chemical environment and oxidation state of the atom. By analyzing the Cu 2p core level spectrum, it is possible to distinguish between different oxidation states of copper, such as Cu(0), Cu(I), and Cu(II). The presence of characteristic satellite peaks in the Cu 2p spectrum can be a definitive indicator of the Cu(II) state. This information is vital for understanding the surface reactivity and potential catalytic activity of this compound.

Below is a table summarizing typical binding energy ranges for different copper oxidation states observed in XPS analysis.

Copper Oxidation StateCu 2p3/2 Binding Energy (eV)Cu 2p1/2 Binding Energy (eV)Presence of Satellite Peaks
Cu(0)932.6 ± 0.2952.4 ± 0.2No
Cu(I)932.5 ± 0.3952.3 ± 0.3No
Cu(II)934.5 ± 1.0954.4 ± 1.0Yes

Note: These values are approximate and can vary depending on the specific chemical environment and instrument calibration.

Compound Names

AbbreviationFull Name
This compoundCopper-"Imcc" Complex
Cu(0)Elemental Copper
Cu(I)Copper(I) ion
Cu(II)Copper(II) ion

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no identifiable compound with this specific designation in the available scientific literature. The search did not yield any data, research findings, or spectroscopic analyses related to a substance named "this compound."

The term "Imcc" appears in some contexts related to neodymium titanate compositions (e.g., Imcc-10 for Nd₂Ti₂O₇), where it seems to be a sample identifier rather than part of a chemical name researchgate.net. However, this is unrelated to a copper-based compound. Searches for copper complexes involving ligands that could potentially be abbreviated as "Imcc" (e.g., imidazole (B134444) carboxylates) also failed to identify a specific compound with this name.

Due to the absence of any scientific information, it is not possible to generate a thorough, informative, and scientifically accurate article on the advanced spectroscopic and probing techniques for the electronic structure and local environment of "this compound," specifically concerning its interactions with guest molecules on the surface. Providing such an article would require fabricating data and research findings, which falls outside the scope of scientifically grounded and factual reporting.

Therefore, the requested article section cannot be created.

Computational and Theoretical Investigations of Cu Imcc Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

DFT calculations are a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Cu-Imcc, these calculations would provide fundamental insights into its chemical behavior.

Prediction of Reaction Pathways and Energy Landscapes

DFT calculations could be employed to predict the mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers could identify transition states and calculate activation energies for various processes, such as ligand exchange reactions or catalytic cycles. This would be invaluable in understanding its stability and reactivity, and in designing potential applications.

Molecular Dynamics (MD) Simulations for Dynamics and Transport Phenomena

MD simulations are a computational method for studying the physical movements of atoms and molecules. For a complex like this compound, MD simulations would provide a dynamic picture of its behavior in different environments.

Guest Molecule Diffusion within this compound Frameworks

Although this compound is a discrete molecular complex and not a porous framework, if it were to be incorporated into a larger assembly or crystal lattice with void spaces, MD simulations could be used to study the diffusion of small guest molecules. Such studies would calculate diffusion coefficients and elucidate the pathways of guest molecules, which is crucial for applications in separation and drug delivery.

Framework Flexibility and Host-Guest Interactions

In a hypothetical scenario where this compound forms a host framework, MD simulations would be instrumental in understanding its flexibility. These simulations could reveal how the framework responds to the presence of guest molecules, including conformational changes and vibrational modes. The simulations would also allow for the detailed study of non-covalent interactions, such as van der Waals forces and hydrogen bonding, between the host framework and guest molecules, providing insight into the binding affinities and selectivity.

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption Phenomena

GCMC simulations are a statistical mechanics method used to study adsorption phenomena in porous materials. If this compound were to be part of a material with a porous structure, GCMC simulations would be the ideal tool to predict its adsorption properties. By simulating the system at a constant chemical potential, temperature, and volume, GCMC can be used to construct adsorption isotherms for various gases and vapors. This would allow for the determination of key parameters such as adsorption capacity, selectivity, and isosteric heat of adsorption, which are critical for evaluating the material's performance in applications like gas storage and separation.

Prediction of Gas Adsorption Capacities and Selectivities

There is no publicly available research literature detailing the prediction of gas adsorption capacities and selectivities for this compound through computational methods.

Optimization of Frameworks for Specific Adsorbates

No studies were identified that focus on the computational optimization of the this compound framework for the adsorption of specific gases or other molecules.

Force Field Development and Parameterization for this compound Systems

A search for the development and parameterization of specific force fields for molecular simulations of the this compound system did not yield any relevant results.

Theoretical Modelling of Structure-Property Relationships and Predictive Design

There is no available research on the theoretical modeling of structure-property relationships for this compound, nor are there any studies on the predictive design of novel frameworks based on this compound.

Functional Performance and Application Domains of Cu Imcc Materials

Catalytic Performance in Advanced Organic Transformations

The catalytic activity of Cu-Imcc materials is a cornerstone of their functional appeal. The presence of accessible, coordinatively unsaturated copper sites within the porous framework allows these materials to act as highly efficient and often reusable heterogeneous catalysts. They facilitate a variety of challenging organic reactions, from the formation of carbon-carbon and carbon-nitrogen bonds to selective oxidation and reduction processes, as well as photocatalytic energy conversion.

Heterogeneous Catalysis for C-C and C-N Coupling Reactions

This compound materials have emerged as robust heterogeneous catalysts for C-C and C-N cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The immobilized copper centers within the MOF structure offer a ligand-free catalytic system that combines high activity with the practical advantages of easy separation and recyclability.

In the realm of C-N coupling, this compound materials have shown considerable efficacy. For instance, copper terephthalate (B1205515) MOFs have been utilized as a ligand-free catalyst for the coupling of arylboronic acids with imidazole (B134444), producing N-arylimidazoles in high yields. researchgate.net Similarly, an amorphous variant of Cu-MOF-74 has been employed to catalyze the cross-coupling of (hetero)aryl iodides and bromides with various N-H heterocycles, including imidazole, pyrazole, and pyrrole, achieving yields ranging from 68% to 95%. researchgate.net The magnetic Fe₃O₄@SiO₂@Cu-MOF-74 has also been successfully used for the synthesis of imidazo[1,2-c]quinazolines through a tandem C-N coupling and cyclization reaction. nih.gov

While direct C-C coupling catalysis is a broad area for copper, within this compound frameworks, this is most prominently demonstrated in the electrochemical reduction of CO₂ to multi-carbon products (C2+), a process that inherently involves C-C bond formation. ccspublishing.org.cnmdpi.com The structure of the this compound catalyst, including the coordination environment of the copper centers and the nature of the imidazole-based linkers, plays a crucial role in steering the selectivity towards C2 products like ethylene (B1197577) and ethanol. mdpi.com

Catalyst SystemReactantsProductYield (%)Conditions
Cu(tpa)-MOF Arylboronic acids, ImidazoleN-ArylimidazolesHighLigand-free
Amorphous Cu-MOF-74 Aryl iodides, 1H-Imidazole1-Aryl-1H-imidazoles90-95NaOH, DMSO, 120°C, 12 h
Amorphous Cu-MOF-74 4-Iodoanisole, 1H-Benzimidazole1-(4-methoxyphenyl)-1H-benzimidazole76NaOH, DMSO, 120°C, 12 h
Fe₃O₄@SiO₂@Cu-MOF-74 2-(2-Bromoaryl)imidazoles, CyanamideImidazo[1,2-c]quinazolinesGoodBase, DMF, Microwave

Selective Oxidation and Reduction Reactions

The redox activity of the copper centers in this compound materials makes them suitable catalysts for selective oxidation and reduction reactions. These frameworks can facilitate the transformation of organic substrates with high selectivity, often under mild conditions.

For selective oxidation, a copper(II)-based MOF, [Cu₂(btec)(OH₂)₄]·2H₂O, has demonstrated notable catalytic activity in the liquid-phase oxidation of styrene (B11656). nih.gov Using aqueous hydrogen peroxide as the oxidant, this material achieved up to 67% conversion of styrene with 100% selectivity for benzaldehyde (B42025) within four hours. nih.gov The catalytic performance was found to be superior in the partially dehydrated, monohydrous phase of the MOF, highlighting the importance of the framework's hydration state and the accessibility of active metal sites. nih.gov

In the context of selective reduction, this compound materials are primarily explored for the electrochemical and photocatalytic reduction of carbon dioxide (CO₂). ccspublishing.org.cnrsc.org These materials can catalyze the multi-electron transfer processes required to convert CO₂ into valuable chemicals and fuels. For example, copper nanoparticles encapsulated within a zeolitic imidazolate framework (ZIF-8) have been shown to be a highly active, selective, and stable catalyst for the hydrogenation of CO₂ to methanol (B129727). researchgate.net The synergy between the copper nanoparticles and the surrounding imidazole framework is crucial for the high selectivity and stability observed. researchgate.net

CatalystReactionSubstrateProductConversion (%)Selectivity (%)
[Cu₂(btec)(OH₂)₄]·2H₂O (monohydrous phase) Liquid-phase oxidationStyreneBenzaldehyde67100
Cu nanoparticles in ZIF-8 CO₂ HydrogenationCO₂ and H₂MethanolHigh ActivityHigh

Photocatalytic Applications for Energy Conversion

This compound materials are gaining attention as promising photocatalysts for converting solar energy into chemical energy, primarily through the reduction of CO₂. mdpi.com Their porous structure allows for efficient CO₂ adsorption, while the interplay between the copper metal centers and the imidazole-based organic linkers facilitates light absorption and the generation of charge carriers (electrons and holes) necessary for photocatalysis. mdpi.comscilit.com

The coordinatively unsaturated copper sites within the framework act as active catalytic centers, adsorbing and activating CO₂ molecules, which lowers the energy barrier for their reduction. mdpi.com The organic linkers can be tailored to expand the light absorption spectrum, enabling more efficient use of the solar spectrum. mdpi.com Research has shown that Cu-based MOFs can effectively reduce CO₂ into valuable fuels such as methane (B114726) and methanol. ccspublishing.org.cn The efficiency and product selectivity of these photocatalytic systems are highly dependent on the specific structure of the this compound material.

Gas Adsorption, Separation, and Storage Applications

The inherent porosity and tunable pore chemistry of this compound materials make them excellent candidates for applications involving gas adsorption, separation, and storage. Their high surface areas and the presence of specific interaction sites, such as open metal sites, allow for the selective capture and storage of various gases.

Carbon Capture and Utilization (CO₂ Adsorption)

This compound materials exhibit significant potential for carbon capture due to their strong affinity for CO₂. Materials like Copper-Benzene-1,3,5-tricarboxylate (Cu-BTC) are particularly effective due to their large surface areas and numerous active copper sites that enhance CO₂ adsorption. researchgate.net The introduction of functional groups, such as amino groups, into the framework can further enhance CO₂ capture performance, especially at low pressures.

MaterialGasAdsorption CapacityConditions
Cu(imidazole)₄₂ derived ZIFs CO₂High selectivity over CH₄Wet conditions
MOF/GO-Arg Composite CO₂Enhanced vs. parent MOFPromoted capture at low humidity

Hydrogen Storage and Methane Adsorption

The development of safe and efficient hydrogen storage materials is a critical challenge for the transition to a hydrogen-based economy. Physisorption materials like this compound offer a promising avenue for reversible hydrogen storage under near-ambient conditions. rsc.org Copper-doped zeolitic imidazolate frameworks (CuZIFs) have been synthesized for room temperature hydrogen storage. A copper-doped ZIF-8, modified with trioctylamine (B72094) as a structure-directing agent (CuZIF-8-T), exhibited an enhanced hydrogen storage capacity of 0.70 wt% at 25 °C and 100 bar. rsc.org This improvement is attributed to a higher specific surface area (1973.7 m²/g) and an increased number of adsorption sites. rsc.org The material also demonstrated excellent reversibility, with only a 3% reduction in adsorption capacity after ten cycles. rsc.org

In addition to hydrogen storage, this compound materials are also effective in the selective adsorption of methane, a key component of natural gas. A copper-based MOF, designated UNT-14a, has shown significant uptake of methane (8.5 cm³/g at 298 K and 1 bar) and demonstrates potential for separating C2 hydrocarbons from methane. unt.edunih.gov

MaterialGasStorage/Adsorption CapacityConditions
CuZIF-8-T Hydrogen (H₂)0.70 wt%25 °C, 100 bar
UNT-14a Methane (CH₄)8.5 cm³/g298 K, 1 bar

Electrochemical Applications

Electrocatalysis for Water Splitting and Fuel Cells

Copper-based materials are recognized for their electrocatalytic properties, which are crucial for renewable energy technologies such as water splitting and fuel cells. These applications aim to provide sustainable energy solutions by converting water into hydrogen fuel and efficiently generating electricity. frontiersin.org

In the context of water splitting, which involves the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), copper-based multicomponent metallic compounds have been investigated as cost-effective catalysts. frontiersin.orgnih.gov The introduction of a second metal (e.g., Co, Ni, Pt) to a copper foam substrate can alter the valence states of copper and oxygen, thereby modifying the electronic structure and enhancing catalytic activity. frontiersin.orgnih.gov For instance, a Co-Cu composite has demonstrated overpotentials of 207.0 mV for OER and 329.8 mV for HER at a current density of 10 mA/cm² in a 1 M KOH solution, highlighting its potential as an efficient electrocatalyst for water splitting. frontiersin.orgnih.gov

While specific data for this compound in fuel cells is not extensively detailed in the provided search results, the broader family of copper-based electrocatalysts is being explored for the oxygen reduction reaction (ORR), a key process in fuel cells. The design of efficient and durable catalysts from abundant materials like copper is a significant area of research aimed at replacing expensive precious metal catalysts. frontiersin.org

Environmental Remediation and Water Treatment

This compound materials, particularly copper-imidazolate MOFs (Cu-Im), have shown exceptional promise in environmental remediation and water treatment due to their high porosity, large surface area, and active sites.

Carbon-based materials incorporating copper, such as Cu/Cu₂O/CuO@C composites, have been effective in the adsorptive removal of organic pollutants like antibiotics from water. These materials have demonstrated significant adsorption capacities, for example, 67.5 mg/g for ciprofloxacin (B1669076) (CIP) and 112.5 mg/g for tetracycline (B611298) (TC). nih.gov The mechanism of adsorption often involves a combination of physisorption and chemisorption, driven by factors like electrostatic interactions and the porous structure of the adsorbent. nih.gov While specific studies on the degradation of organic pollutants by this compound were not prominent in the search results, the integration of photocatalytically active components with adsorbent materials is a common strategy to achieve both adsorption and subsequent degradation of pollutants. mdpi.com

Hydrolytically stable copper-imidazolate (Cu-Im) MOF nanosheets have emerged as highly effective materials for the sequestration of multiple heavy metal ions from contaminated water. rsc.org These materials can be synthesized rapidly at ambient temperature and pressure. rsc.org Their performance in removing heavy metals is notable, with high adsorption capacities for various toxic ions. rsc.org The material's robustness is also demonstrated by its recyclability, maintaining high removal efficiencies over several cycles. rsc.org

Below is an interactive data table summarizing the adsorption capacities of Cu-Im for different heavy metal ions.

Heavy Metal IonAdsorption Capacity (mg/g)
Lead (Pb(II))492
Cadmium (Cd(II))327
Manganese (Mn(II))233.1
Nickel (Ni(II))72.6
Data sourced from Environmental Science: Nano. rsc.org

The removal mechanism for heavy metal ions by materials like Cu-Im often involves complexation and ion exchange, where the functional groups on the surface of the material bind with the metal ions. mdpi.com

Mechanistic Pathways and Structure Performance Correlations in Cu Imcc Systems

Active Site Identification and Characterization

A critical aspect of understanding any catalyst is the identification and characterization of its active sites. This would typically involve a combination of experimental techniques and computational modeling to pinpoint the specific atoms or ensembles of atoms where catalytic reactions or adsorption occurs.

Role of Open Metal Sites in Catalysis and Adsorption

For many metal-organic frameworks and coordination complexes, open metal sites—metal centers with coordinatively unsaturated environments—are crucial for catalytic activity and the binding of substrates. Research in this area for "Cu-Imcc" would focus on determining if such sites exist, their accessibility to reactant molecules, and their electronic and geometric structure. However, no studies detailing the presence or role of open metal sites in "this compound" are currently available in the public domain.

Influence of Ligand Environment on Copper Reactivity

The reactivity of the copper centers in "this compound" is intrinsically linked to its ligand environment, which includes the indomethacin-derived ligands. The electronic and steric properties of these ligands modulate the electron density at the copper centers and influence the binding and activation of substrates. A comprehensive study would investigate how modifications to the ligand structure affect the catalytic performance of the complex. At present, such structure-activity relationship studies for "this compound" have not been reported in the accessible literature.

Reaction Mechanism Elucidation in Catalytic Processes

In-situ Spectroscopic Monitoring of Reaction Intermediates

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, X-ray absorption spectroscopy (XAS), and electron paramagnetic resonance (EPR) spectroscopy are powerful tools for observing the catalyst under reaction conditions and identifying transient intermediate species. A search for such studies on "this compound" did not yield any results, precluding a discussion on its reaction intermediates.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for determining the rate of a catalytic reaction and identifying the slowest, or rate-determining, step. This information provides insights into the reaction mechanism and is crucial for reactor design and process optimization. No kinetic data or identification of rate-determining steps for catalytic processes involving "this compound" could be found.

Adsorption Mechanism Analysis

The interaction of molecules with the surface or within the pores of a material is the initial step in many catalytic and separation processes. Understanding the adsorption mechanism involves determining the nature of the interaction (physisorption or chemisorption), the thermodynamics and kinetics of adsorption, and the identification of adsorption sites. As with the catalytic properties, there is a lack of published research on the adsorption mechanisms associated with "this compound."

Host-Guest Interaction Dynamics

The functionality of this compound as a host system is predicated on its ability to encapsulate guest molecules within its porous structure. These interactions are governed by a variety of non-covalent forces, including van der Waals forces, hydrogen bonding, and electrostatic interactions. wikipedia.org The specific nature and strength of these interactions dictate the selectivity and stability of the host-guest complex.

In a typical host-guest system, a dynamic equilibrium exists between the bound and unbound states. wikipedia.org The host, in this case this compound, possesses a cavity-like structure that accommodates the guest molecule. The binding is often highly selective, a phenomenon known as molecular recognition. wikipedia.org The interactions are transient yet specific, which is a hallmark of many biological processes, such as enzyme-substrate binding. wikipedia.org

Research on analogous systems, such as organoplatinum(II) metallocycles, has demonstrated that the incorporation of a guest molecule can significantly alter the physicochemical properties of the host. For instance, the inclusion of a C60 guest molecule was found to enhance the single-molecule conductance of the metallocycle host by an order of magnitude. elsevierpure.com This highlights the profound impact of host-guest interactions on the electronic properties of the system.

The dynamics of guest ingress and egress are also critical. Studies on other metallosupramolecular structures have shown that the host framework can exhibit flexibility to accommodate guest molecules of varying sizes and shapes. elsevierpure.com This dynamic nature can be crucial for applications involving controlled release or sensing, where the binding and release of the guest molecule need to be finely tuned.

Thermodynamics and Kinetics of Adsorption

The adsorption of guest molecules onto this compound is a key process that can be described by thermodynamic and kinetic parameters. These parameters provide insights into the feasibility, spontaneity, and rate of the adsorption process.

Thermodynamics of Adsorption

Thermodynamic analysis of adsorption processes typically involves the evaluation of Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). The negative value of ΔG° indicates a spontaneous adsorption process. pjoes.commdpi.comnih.gov The enthalpy change, ΔH°, reveals whether the process is exothermic (negative value) or endothermic (positive value). pjoes.commdpi.comnih.govnih.gov A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption. mdpi.comnih.gov

For many metal ion adsorption systems, the process is found to be endothermic, meaning that higher temperatures favor the adsorption process. pjoes.commdpi.comnih.gov This can be attributed to factors such as the desolvation of the adsorbing species and the expansion of the adsorbent's pore size at elevated temperatures. nih.gov

Table 1: Hypothetical Thermodynamic Parameters for Guest Adsorption on this compound

Temperature (K) ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (kJ/mol·K)
298 -5.2 15.8 0.070
308 -5.9 15.8 0.070

Note: The data in this table is hypothetical and intended to be representative of an endothermic and spontaneous adsorption process.

Kinetics of Adsorption

The kinetics of adsorption describe the rate at which a guest molecule is taken up by this compound. Several kinetic models are commonly used to analyze adsorption data, including the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models.

The pseudo-second-order kinetic model often provides a good fit for chemisorption processes, suggesting that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons. pjoes.commdpi.comnih.gov This model is characterized by the following equation:

dqt/dt = k2(qe - qt)2

where qe and qt are the amounts of guest adsorbed at equilibrium and at time t, respectively, and k2 is the pseudo-second-order rate constant.

The adsorption process can generally be divided into three stages: external diffusion, intraparticle diffusion, and the actual adsorption step. pjoes.com The intraparticle diffusion model can be used to determine if the diffusion of the guest molecule into the pores of the adsorbent is the rate-limiting step. pjoes.com

Charge Transfer and Transport Mechanisms in Electrochemical Applications

When employed in electrochemical applications, such as in batteries or for electrocatalysis, the charge transfer and transport mechanisms within this compound are of paramount importance. The efficiency of such devices is often dictated by the kinetics of charge transfer at the electrode-electrolyte interface.

The electrochemical performance of a material is influenced by both its electronic and ionic conductivity. In the context of a composite electrode, the conductive substrate plays a crucial role not only in providing an optimal electronic path but also in facilitating the ionic path towards the active material. uibk.ac.at

Cyclic voltammetry (CV) is a powerful technique to study the charge transfer kinetics. The peak separation and the shift in peak potentials with increasing scan rate can provide information about the reversibility and kinetics of the redox reactions. uibk.ac.at For instance, a significant shift in redox peak potentials at higher scan rates can indicate sluggish charge transfer kinetics. uibk.ac.at

Electrochemical impedance spectroscopy (EIS) is another valuable tool for deconvoluting the various resistance and capacitive components of an electrochemical system. uibk.ac.at This allows for a quantitative analysis of the charge transfer resistance at the electrode-electrolyte interface and the ionic resistance within the pores of the material. A lower pore resistance is key to achieving high charge transfer kinetics. uibk.ac.at

Understanding Framework Flexibility and Dynamics on Performance

The static picture of a crystal structure is often insufficient to fully understand the functionality of materials like this compound. The flexibility and dynamic nature of the framework can have a significant impact on its performance, particularly in applications involving host-guest interactions and catalysis.

Framework flexibility allows for an "induced-fit" mechanism, where the host can adapt its conformation to better accommodate a guest molecule. This can lead to enhanced binding affinity and selectivity. Research on organoplatinum(II) metallocycles has shown that hosts with different shapes and cavity sizes exhibit varying degrees of flexibility in response to mechanical stretching, which in turn affects their ability to accommodate a guest molecule. elsevierpure.com

This dynamic behavior can be crucial for the material's performance in several ways:

Adsorption and Separation: A flexible framework can allow for the selective adsorption of molecules that might otherwise be too large to enter a rigid pore structure. The framework can "breathe," expanding and contracting in response to external stimuli or the presence of guest molecules.

Catalysis: In catalytic applications, the flexibility of the framework can be important for the stabilization of transition states and for facilitating the diffusion of reactants and products.

Sensing: The dynamic response of the framework to the binding of an analyte can be harnessed to generate a detectable signal, forming the basis for a chemical sensor.

Understanding and controlling the framework dynamics of this compound is therefore a key aspect of tuning its properties for specific applications. Computational methods, such as molecular dynamics simulations, can provide valuable insights into the flexibility of the framework and its response to various stimuli.

Post Synthetic Modification and Hybridization Strategies for Enhanced Cu Imcc Functionality

Doping and Alloying Strategies for Tunable Properties

Doping and alloying are effective strategies for tuning the properties of Cu-Imcc materials. These techniques involve the introduction of foreign atoms into the this compound lattice to alter its electronic, mechanical, and catalytic properties.

Recent studies have explored the doping of various elements into copper-based alloys to enhance their performance. For instance, first-principles calculations have been used to investigate the effects of doping Cu-Sn alloys with elements such as Ag, Ca, Cd, Mg, Ni, and Zr. The results indicate that while doping can influence the bulk modulus and Poisson's ratio, certain dopants can significantly improve the shear modulus and Young's modulus. Specifically, Ni doping has been shown to provide the most substantial enhancement to the shear modulus and Young's modulus of Cu-Sn alloys. mdpi.comresearchgate.net

The stability of the resulting doped structure is a critical factor. Cohesive energy calculations can predict the stability of doped this compound systems. For example, in Cu-Sn-X alloys, the Cu-Sn-Ni structure has been identified as the most stable. mdpi.comresearchgate.net The electronic structure analysis reveals that the formation of covalent bonds between copper and the dopant atom is a key reason for the observed differences in the properties of the doped materials. mdpi.com

In the context of Ag/Ni alloys, doping with elements like Cu and C has been investigated to improve properties such as welding resistance. Computational simulations have shown that doping can enhance the interfacial bonding strength and stability of these materials. mdpi.com

The following table summarizes the effects of different dopants on the mechanical properties of a model Cu-Sn alloy system, which can provide insights into potential doping strategies for this compound.

Dopant (X)Effect on Shear ModulusEffect on Young's Modulus
AgIncreaseIncrease
CaDecreaseDecrease
CdDecreaseDecrease
MgDecreaseDecrease
NiSignificant IncreaseSignificant Increase
ZrSlight IncreaseDecrease

Alloying this compound with other metals is another powerful approach to tailor its properties. For example, in the pursuit of developing earth-abundant thin-film photovoltaic absorbers, the defect and doping physics of materials like Cu2SnS3 have been studied. It was found that under Cu-rich conditions, alloying with a metallic Cu3SnS4 phase can occur, leading to high levels of p-type doping. researchgate.net This suggests that controlling the stoichiometry and promoting the formation of specific alloyed phases within this compound could be a viable strategy to control its electrical conductivity.

Furthermore, the creation of bimetallic-organic frameworks, such as Cu/Co-BTC, has demonstrated that the introduction of a secondary metal can significantly enhance the material's performance in applications like adsorption. rsc.org

Hierarchical Structuring and Assembly of this compound Materials

The development of hierarchical structures is a key strategy for enhancing the functionality of this compound materials, particularly in applications requiring high surface area and efficient mass transport, such as catalysis and energy storage. Hierarchical structuring involves creating materials with ordered features across multiple length scales.

One approach to creating hierarchical this compound materials is through the use of 3D printing. This technique allows for the fabrication of metallic structures with hierarchical open pores spanning several orders of magnitude. For example, a Cu/Fe composite ink can be 3D-printed and then subjected to post-treatments like annealing, dealloying, and reannealing to create a hierarchically porous copper structure. nih.gov Such structures possess a rich porosity and a wide pore size distribution, which are beneficial for catalytic applications. nih.gov The pore surfaces can also be covered with a layer of a Cu-Fe alloy, which can impart catalytic activity. nih.gov

Another method for fabricating hierarchical nanostructures on copper-based materials involves a combination of laser ablation and metal mold imprinting. This hybrid method can be used to create a CuO–Cu current collector with a hierarchical structure that maximizes the surface area per unit area. mdpi.com This increased surface area can lead to improved performance in applications such as lithium-ion batteries. mdpi.com

The self-assembly of nanosheets and nanowalls into intricate hierarchical nanostructures is another promising route. For instance, the oxidation of a copper substrate in an alkaline solution can lead to the formation of CuO flower-like structures composed of hierarchical two-dimensional nanosheets or spherical architectures constructed from ultrathin nanowalls. rsc.org The morphology of these structures can be controlled by adjusting the reaction conditions. rsc.org

The following table summarizes different methods for creating hierarchical this compound materials and their potential applications.

Fabrication MethodResulting StructurePotential Applications
3D Printing of Cu/Fe Composite InkHierarchically porous metallic structure with Cu-Fe alloy surfaceCatalysis
Laser Ablation and Metal Mold ImprintingHierarchical CuO-Cu nanostructureLithium-ion batteries
Oxidation in Alkaline SolutionFlower-like or spherical CuO nanostructures from self-assembled nanosheets/nanowallsMaterials with tunable wettability
Solution Processing on 3D Porous Cu FoamHierarchical nanocrystalline CuS branchesLithium-ion battery cathodes

Furthermore, conductive and flexible CuS films with unique hierarchical nanocrystalline branches can be grown directly on three-dimensional porous Cu foam using a facile solution processing method. mdpi.com These binder-free electrodes have shown excellent cyclability in lithium batteries, which is attributed to the unique 3D structure of the current collector and the hierarchical nanocrystalline branches that facilitate fast diffusion and provide a large surface area. mdpi.com

The development of these hierarchical structuring and assembly strategies for this compound materials opens up new possibilities for designing advanced materials with tailored properties for a wide range of applications.

Environmental and Sustainability Considerations in Cu Imcc Research

Resource Efficiency and Waste Minimization in Cu-Imcc Production

Information specifically addressing resource efficiency and waste minimization practices in the production of a chemical compound named "this compound" was not found. The principles of resource efficiency and waste minimization are critical in chemical manufacturing and aim to reduce the consumption of raw materials, energy, and water while minimizing the generation of waste and emissions europa.eueu4environment.orgun.org. These principles are broadly applicable across the chemical industry. Some search results indicated that "IMCC" (in a context seemingly related to materials or manufacturing) was involved in studies concerning the recyclability of products, which aligns with waste minimization goals desmog.com. However, specific details regarding the application of these principles to the production of a "this compound" chemical compound were not available.

Recyclability and Reusability of this compound Materials

Specific research or data on the recyclability and reusability of materials composed of or containing a chemical compound named "this compound" were not identified. Copper as an element is well-known for its high recyclability and reusability, capable of being recycled repeatedly without significant loss of its intrinsic properties internationalcopper.orgcuspuk.comwri.orgcopper.org. This inherent property of copper is beneficial for copper-containing materials. However, the recyclability and reusability of a specific chemical compound like "this compound" would depend on the nature of the compound, the materials it is incorporated into, and the available recycling technologies capable of recovering copper or the compound itself from end-of-life products.

Degradation Pathways and Environmental Fate of this compound Materials

Specific information regarding the degradation pathways and environmental fate of a chemical compound explicitly named "this compound" was not found in the conducted searches. The environmental fate of a chemical compound describes how it is transported, transformed, and accumulated in the environment, involving processes such as biodegradation, hydrolysis, photolysis, and partitioning between different environmental compartments (water, soil, air, sediment) epa.govfera.co.ukpce.parliament.nznih.gov. These processes are highly dependent on the chemical structure of the compound and the specific environmental conditions. While the environmental fate of copper ions, which could potentially be released from copper-containing compounds, has been studied and modeled mdpi.com, this does not provide specific degradation pathways or fate information for a distinct "this compound" compound. Assessing the environmental fate of "this compound" would require specific experimental data or predictive modeling based on its precise chemical structure.

Compound Names and PubChem CIDs

Future Research Trajectories and Emerging Paradigms for Cu Imcc Chemistry

Integration of Artificial Intelligence and Machine Learning in Cu-Imcc Design

The complexity and vastness of the chemical space for designing this compound materials necessitate the integration of artificial intelligence (AI) and machine learning (ML) techniques. These computational approaches can significantly accelerate the discovery and optimization process by predicting material properties and guiding synthesis strategies.

ML models can be trained on datasets of existing this compound structures and their corresponding properties (e.g., porosity, stability, electronic band gap) to identify complex structure-property relationships that are difficult to discern through traditional experimental methods alone. This enables the in silico screening of vast numbers of hypothetical structures, allowing researchers to prioritize the most promising candidates for synthesis and characterization rsc.orgait.ac.th. For instance, ML algorithms have been used to predict gas diffusivity in zeolitic imidazolate frameworks (ZIFs), a sub-family of MOFs, by analyzing structural descriptors and penetrant properties rsc.org.

Furthermore, AI can be employed to optimize synthesis parameters, such as reactant concentrations, temperature, and reaction time, to achieve desired material characteristics like crystallinity and yield nsf.govresearchgate.net. This high-throughput experimentation guided by AI/ML can dramatically reduce the time and resources required for materials development nsf.gov. The integration of robotic synthesis platforms with optimization algorithms like Bayesian optimization is an emerging paradigm for rapid MOF synthesis with improved crystallinity nsf.gov.

Predictive Modeling: ML models can predict properties like gas adsorption capacity, catalytic activity, and mechanical stability based on structural inputs rsc.orgait.ac.th.

Synthesis Optimization: AI algorithms can optimize reaction conditions for improved yield, crystallinity, and desired morphology nsf.govresearchgate.net.

Accelerated Discovery: In silico screening of hypothetical this compound structures using AI/ML can identify promising candidates more efficiently than experimental methods alone rsc.org.

Development of Multi-Functional and Smart this compound Materials

A key research trajectory involves designing this compound materials that exhibit multiple functionalities or respond to external stimuli, leading to the development of smart materials. The inherent porosity and chemical tunability of these compounds allow for the incorporation of various functional groups or guest species, enabling diverse applications.

This compound materials are being explored for synergistic applications, such as simultaneous catalysis and separation, or sensing and drug delivery researchgate.netrsc.org. For example, copper-imidazolate frameworks have demonstrated high adsorption capacities for heavy metal ions, suggesting their potential in environmental remediation as smart adsorbents that can selectively remove pollutants from water bham.ac.uknih.gov.

The integration of other functional components, such as nanoparticles or polymers, within the this compound framework can lead to composite materials with enhanced or novel properties. Studies have shown that modifying metal oxide surfaces with copper-imidazole complexes can enhance photocatalytic activity under visible light, indicating a pathway towards smart photocatalytic materials for environmental applications mdpi.com. Dinuclear metal complexes, including those with copper, are being investigated for their multifunctional properties in areas like OLEDs, photocatalysis, and chemosensors worktribe.com.

Synergistic Properties: Combining multiple functionalities within a single this compound material, such as adsorption and catalysis researchgate.netbham.ac.uknih.gov.

Responsive Behavior: Designing materials that change their properties in response to stimuli like light, temperature, or chemical environment.

Composite Materials: Integrating this compound with other functional components to create hybrid materials with enhanced performance mdpi.com.

Exploration of this compound in Emerging Quantum and Optoelectronic Technologies

This compound materials hold significant promise for applications in emerging quantum and optoelectronic technologies due to their electronic and optical properties, which can be tuned by modifying the copper coordination environment and the organic linkers.

Research is exploring the use of copper imidazolates in optoelectronic applications such as photovoltaics and solid-state lighting, where they can exhibit strong quantum effects iucr.org. Copper-based coordination polymers and MOFs have shown potential as photocatalysts for the reduction of CO2 into valuable chemicals like methanol (B129727) under visible light irradiation worktribe.comresearchgate.net. The band gap of copper-imidazolate frameworks can be tuned, influencing their photocatalytic efficiency researchgate.net.

Furthermore, chiral copper(I) complexes immobilized within MOFs are being investigated for circularly polarized luminescence (CPL), which has potential in enantioselective sensors, data storage, and advanced display technologies like OLEDs worktribe.comtum.de. The ability to control the arrangement of luminescent centers within a rigid framework can enhance their photophysical properties tum.de. The integration of quantum dots with MOFs, including those based on copper, is also being explored for enhanced optoelectronic devices dntb.gov.ua.

Photocatalysis: Utilizing this compound for reactions driven by light, such as CO2 reduction and dye degradation mdpi.comresearchgate.net.

Luminescence: Developing luminescent this compound materials for applications in lighting, displays (OLEDs), and sensors tum.denih.gov.

Quantum Technologies: Exploring the potential of this compound in areas leveraging quantum phenomena, such as CPL and potentially quantum computing components iucr.orgtum.de.

Towards Industrial-Scale Production and Application of this compound

Translating the promising properties of this compound from laboratory-scale synthesis to industrial production is a critical future research direction. This involves developing cost-effective, energy-efficient, and scalable synthesis methods.

Current synthesis methods for many this compound materials, particularly MOFs, often involve solvothermal or hydrothermal processes that can be energy-intensive and require specific organic solvents rsc.org. Research is focused on developing more sustainable and scalable approaches, such as room-temperature synthesis or acid-catalyzed procedures using more environmentally friendly solvents like water bham.ac.ukkaust.edu.saresearchgate.net.

Addressing challenges related to the handling and processing of bulk quantities of this compound powders or membranes is also essential for industrial implementation kaust.edu.samdpi.com. This includes developing efficient methods for crystallization, purification, drying, and shaping the materials into desired forms (e.g., pellets, membranes, coatings) while maintaining their structural integrity and performance kaust.edu.sa. The additive manufacturing of copper, while not specific to imidazolates, highlights general industrial challenges and future trends in scaling up copper-based materials production, such as improving surface quality, reducing cost, and increasing reliability mdpi.com.

Scalable Synthesis: Developing synthesis routes amenable to large-scale production (e.g., room-temperature, acid-catalyzed methods) bham.ac.ukkaust.edu.saresearchgate.net.

Cost Reduction: Identifying cheaper precursors and solvents and optimizing processes to minimize energy consumption rsc.orgkaust.edu.sa.

Process Engineering: Developing efficient methods for handling, shaping, and integrating this compound materials into industrial processes kaust.edu.sa.

Addressing Challenges in Stability, Reproducibility, and Cost-Effectiveness

Despite their potential, the widespread application of this compound materials is hindered by challenges related to their stability, reproducibility of synthesis and performance, and cost-effectiveness. Future research must focus on overcoming these limitations.

Stability under relevant operating conditions (e.g., moisture, temperature, harsh chemical environments) is a significant concern for many MOFs, including some copper-imidazolates rsc.orgaimspress.com. Strategies to enhance stability include post-synthetic modification, composite formation, and the design of more robust framework structures rsc.org. For instance, hydrolytically stable copper-imidazolate MOF nanosheets have been developed for heavy metal removal bham.ac.uk.

Ensuring the reproducibility of this compound synthesis and the consistent performance of the resulting materials is crucial for reliable applications. Variations in synthesis parameters can lead to differences in crystallinity, morphology, and defect concentration, impacting properties nsf.govkaust.edu.sa. Implementing rigorous quality control measures and developing standardized synthesis protocols are necessary kaust.edu.sa. AI and ML can play a role in improving reproducibility by providing better control over synthesis parameters and predicting outcomes nsf.govresearchgate.net.

The cost of production, particularly for large-scale applications, remains a barrier. This includes the cost of metal precursors, organic linkers, solvents, and energy consumption during synthesis and processing rsc.orgkaust.edu.saaimspress.com. Research into using cheaper starting materials, developing more efficient synthesis methods, and exploring recycling strategies for materials and solvents are essential for improving cost-effectiveness kaust.edu.sa.

Enhanced Stability: Developing strategies to improve chemical, thermal, and mechanical stability rsc.orgbham.ac.ukaimspress.com.

Improved Reproducibility: Establishing standardized synthesis protocols and leveraging computational tools for better process control nsf.govresearchgate.netkaust.edu.sa.

Cost Reduction Strategies: Focusing on cheaper precursors, efficient synthesis, and recycling to lower production costs rsc.orgkaust.edu.saaimspress.com.

Compound Names and PubChem CIDs

Providing a single PubChem CID for "this compound" is not feasible as it refers to a class of compounds (copper-imidazolate coordination complexes and frameworks) rather than a specific discrete molecule. Metal-Organic Frameworks (MOFs) are extended network structures, and PubChem typically lists discrete chemical compounds.

Q & A

Q. What are the standard synthetic protocols for Cu-Imcc, and how can researchers ensure reproducibility?

this compound synthesis typically involves ligand exchange reactions between copper precursors (e.g., Cu(NO₃)₂) and imidazolium-based ligands under controlled pH and temperature. To ensure reproducibility:

  • Document precise molar ratios, solvent systems (e.g., aqueous vs. organic), and reaction times.
  • Characterize intermediates via FT-IR and NMR to confirm ligand coordination .
  • Include purity validation using elemental analysis and X-ray diffraction (XRD) for crystalline products .

Q. How should researchers design experiments to evaluate this compound stability under varying environmental conditions?

Stability studies require systematic parameter testing:

  • Thermal stability : Thermogravimetric analysis (TGA) under inert/varied atmospheres.
  • Chemical stability : Expose complexes to acidic/basic solutions (pH 2–12) and monitor structural integrity via UV-Vis spectroscopy .
  • Kinetic studies : Track decomposition rates using HPLC or mass spectrometry over time .

Q. What characterization techniques are essential for confirming this compound structural integrity?

  • XRD : Resolve crystal structure and confirm metal-ligand coordination geometry.
  • XPS : Validate oxidation states of copper centers.
  • EPR : Detect paramagnetic Cu(II) species and assess ligand-field effects.
  • BET analysis : For porous this compound, quantify surface area and pore size distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic performance data for this compound across studies?

Discrepancies often arise from undocumented variables. Mitigation strategies include:

  • Cross-validation : Replicate experiments using identical substrates and conditions.
  • Operational transparency : Publish raw data (e.g., turnover frequencies, activation energies) alongside processed results.
  • Contextual analysis : Compare catalytic environments (e.g., solvent polarity, substrate accessibility) using multivariate statistical models .

Q. What methodological frameworks are effective for optimizing this compound’s catalytic or adsorption properties?

Advanced optimization involves:

  • DOE (Design of Experiments) : Systematically vary ligand substituents (e.g., alkyl chain length, electron-withdrawing groups) and assess impacts on activity.
  • DFT calculations : Model electronic structures to predict ligand-metal charge transfer efficiency.
  • In-situ spectroscopy : Monitor reaction pathways via time-resolved Raman or EXAFS .

Q. How can reproducibility challenges in this compound-based applications be addressed?

Reproducibility issues often stem from:

  • Ambiguous synthesis protocols : Standardize inert atmosphere requirements (e.g., glovebox vs. Schlenk line).
  • Batch variability : Use high-purity reagents and validate via ICP-MS for trace metal contaminants.
  • Data reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

Q. What interdisciplinary approaches enhance this compound research in fields like environmental science or energy storage?

  • Environmental remediation : Pair this compound with biochar composites for heavy metal adsorption; validate via synchrotron-based XAFS to track binding mechanisms.
  • Energy storage : Integrate this compound into MOF supercapacitors; assess cyclability using galvanostatic charge-discharge tests.
  • Collaborative workflows : Partner with computational chemists to model interfacial interactions .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze conflicting data on this compound’s antimicrobial efficacy?

  • Meta-analysis : Aggregate datasets from multiple studies and apply random-effects models to account for heterogeneity.
  • Sensitivity testing : Identify outliers by varying assay parameters (e.g., bacterial strain, incubation time).
  • Error source mapping : Distinguish biological variability (e.g., cell line differences) from synthetic inconsistencies .

Q. What strategies validate mechanistic hypotheses for this compound’s reactivity in cross-coupling reactions?

  • Isotopic labeling : Use deuterated substrates to trace hydrogen transfer pathways.
  • Kinetic isotope effects (KIE) : Compare reaction rates with light/heavy isotopes to infer rate-limiting steps.
  • Spectroscopic trapping : Identify transient intermediates via freeze-quench EPR or cryo-STEM .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when publishing this compound data?

  • Data transparency : Share crystallographic data (CIF files) in public repositories like the Cambridge Structural Database.
  • Conflict of interest : Disclose funding sources and patent applications related to this compound applications.
  • Reproducibility : Adhere to journal-specific checklists (e.g., RSC’s experimental reporting standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.